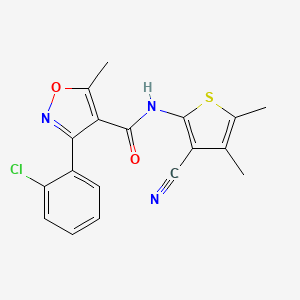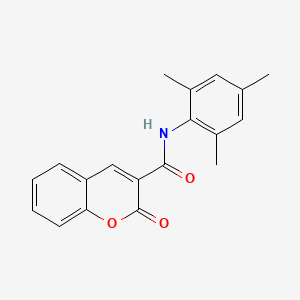![molecular formula C23H16N4O6 B14951232 (4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14951232.png)
(4Z)-2-(3,5-dinitrophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dinitrophenyl group, a methylanilino group, and an oxazole ring, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dinitrophenyl intermediate, followed by the introduction of the methylanilino group and the formation of the oxazole ring. Common reagents used in these reactions include nitrating agents, aniline derivatives, and cyclization catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
科学研究应用
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- **2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(ANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE
- **2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(DIMETHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE
Uniqueness
2-(3,5-DINITROPHENYL)-4-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C23H16N4O6 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
(4Z)-2-(3,5-dinitrophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16N4O6/c1-25(17-5-3-2-4-6-17)18-9-7-15(8-10-18)11-21-23(28)33-22(24-21)16-12-19(26(29)30)14-20(13-16)27(31)32/h2-14H,1H3/b21-11- |
InChI 键 |
XIPLVJRZQYZIAW-NHDPSOOVSA-N |
手性 SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B14951154.png)

![3-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14951165.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)

![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B14951189.png)
![6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14951194.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B14951206.png)
![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B14951214.png)
![1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B14951218.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
